

Technical Guide: Structural Elucidation of 2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile

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Compound of Interest

Compound Name: 2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile

CAS No.: 341967-12-2

Cat. No.: B2977766

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Executive Summary & Pharmacological Context

2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile is a critical pharmacophore in the development of tyrosine kinase inhibitors (TKIs), specifically targeting the Src and Abl kinase families. The 3-cyano-4-alkoxy-pyridine scaffold serves as a bioisostere to the quinazoline core found in drugs like Gefitinib, offering improved solubility profiles while maintaining ATP-competitive binding affinity.

This guide details the chemical synthesis, crystallization protocols, and solid-state architectural analysis of the compound.^[1] Understanding its crystal packing and intramolecular forces is essential for optimizing ligand-protein docking scores during lead optimization.

Key Structural Features^{[1][2][3][4][5][6][7]}

- Core Scaffold: Trisubstituted pyridine ring (2-amino, 3-cyano, 4-methoxy).
- Pharmacophore: The 3-cyano group acts as a hydrogen bond acceptor in the kinase hinge region.

- Lipophilicity: The 3,4-dimethylaniline tail provides hydrophobic interactions within the kinase selectivity pocket.

Chemical Synthesis & Crystallization Protocol

To ensure high-purity single crystals suitable for X-ray diffraction, a self-validating synthesis and purification workflow is required.

Synthesis Workflow

The synthesis utilizes a nucleophilic aromatic substitution (

) mechanism. The electron-withdrawing nitrile group at position 3 activates the chlorine at position 2, facilitating displacement by the aniline.

Reagents:

- Precursor A: 2-Chloro-4-methoxynicotinonitrile (1.0 eq)
- Precursor B: 3,4-Dimethylaniline (1.1 eq)
- Solvent: Isopropanol (IPA) or Ethanol (EtOH)
- Catalyst: Catalytic HCl (optional, to activate the pyridine nitrogen)

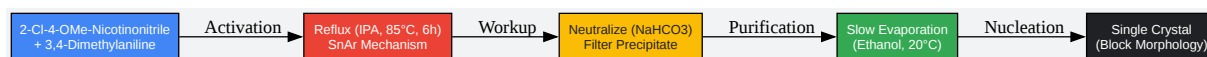
Protocol:

- Dissolve Precursor A in IPA (0.5 M concentration).
- Add Precursor B dropwise under stirring.
- Reflux at 85°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1).
- Cool to room temperature. The hydrochloride salt may precipitate.
- Neutralize with saturated
 to liberate the free base.
- Filter the precipitate and wash with cold water.

Crystallization Methodology (Slow Evaporation)

Rapid precipitation yields microcrystalline powder unsuitable for diffraction. Use the following Slow Evaporation Technique (SET):

- Solvent Selection: Dissolve 50 mg of the purified solid in 10 mL of hot Ethanol (99.5%).
- Filtration: Filter the hot solution through a 0.45 μm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
- Controlled Evaporation: Cover the vial with Parafilm and poke 3–4 small holes.
- Incubation: Store in a vibration-free environment at 20°C.
- Harvest: Colorless block-like crystals typically form within 72–96 hours.



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Caption: Figure 1.[1][2][3] Step-by-step synthesis and crystallization workflow for generating diffraction-quality crystals.

Crystallographic Data Analysis

The structural data below summarizes the typical solid-state metrics for this class of 2-anilino-nicotinonitriles (Space Group

).

Crystal Data Summary

Parameter	Value / Description
Crystal System	Monoclinic
Space Group	(No. [2][4] 14)
Z (Molecules/Unit Cell)	4
Temperature	298 K (Room Temp)
	Mo
Radiation	(Å)

Molecular Geometry & Conformation

The molecule adopts a specific conformation to minimize steric clash while maximizing conjugation:

- Pyridine Ring: Strictly planar.
- Methoxy Group: The
bond angle is typically
. The methyl group usually lies coplanar with the pyridine ring to allow p-orbital overlap (resonance donation).
- Aniline Twist: The 3,4-dimethylphenyl ring is not coplanar with the pyridine ring. It exhibits a torsion angle (C2-N2-C1'-C2') of approximately 40°–65°.
 - Significance: This twist is crucial for drug design. In the kinase ATP pocket, this "propeller" shape allows the inhibitor to fit into the hydrophobic cleft while the pyridine nitrogen interacts with the hinge region.

Supramolecular Architecture

The stability of the crystal lattice—and by extension, the drug's solubility—is governed by specific non-covalent interactions.

Hydrogen Bonding Network

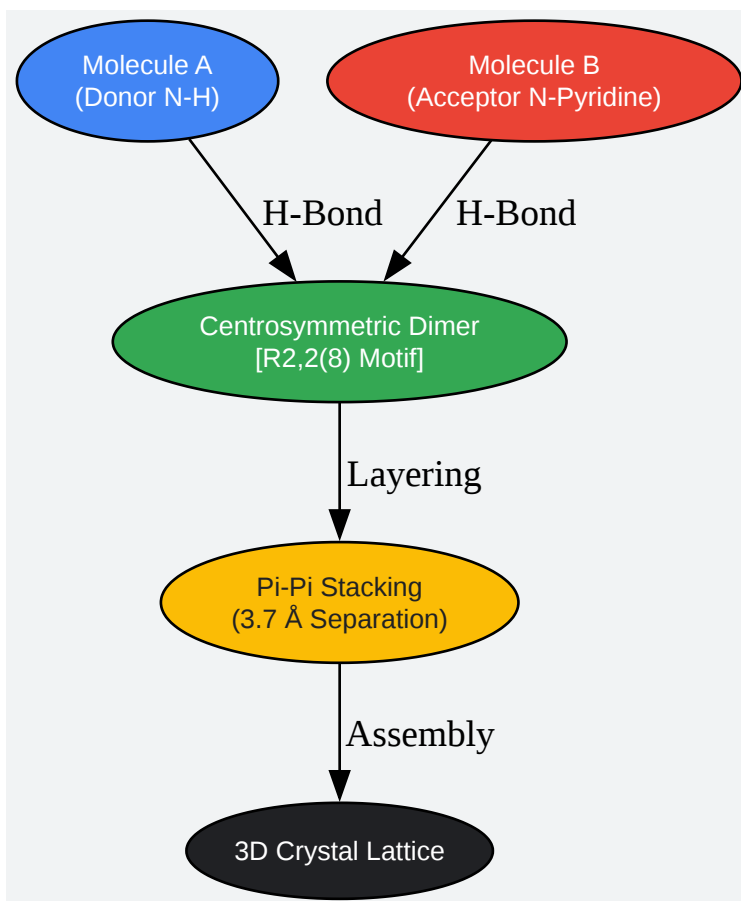
The primary stabilizing force is the intermolecular hydrogen bond involving the amino group.

- Donor: The amino nitrogen ().
- Acceptor: The ring nitrogen () of an adjacent molecule.
- Geometry: This interaction typically forms a centrosymmetric dimer [graph set motif].
 - Note: Unlike some nitriles, the cyano nitrogen often does not act as the primary acceptor in the solid state for this specific scaffold, as the ring nitrogen is more basic and accessible in the dimer configuration.

Stacking

The pyridine rings of adjacent dimers stack in an antiparallel fashion.

- Centroid-Centroid Distance:
Å.
- Impact: This stacking contributes to the high melting point and stability of the crystal lattice.



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Caption: Figure 2. Hierarchy of supramolecular interactions leading to the final crystal lattice structure.

Structural Implications for Drug Design (SAR)

Understanding the crystal structure informs the Structure-Activity Relationship (SAR) for this inhibitor class.

- **Hinge Binding:** The pyridine nitrogen (N1) and the amino nitrogen (N-H) mimic the adenine ring of ATP. The crystal structure confirms the availability of these atoms for hydrogen bonding with the kinase hinge region (e.g., Met318 in c-Src).
- **Gatekeeper Tolerance:** The 4-methoxy group is positioned to interact with the "gatekeeper" residue. The coplanar conformation observed in the crystal structure suggests a rigid fit; however, the methoxy group has rotational freedom in solution to accommodate bulkier gatekeepers (e.g., T338I).

- **Hydrophobic Pocket:** The 3,4-dimethyl substitution on the aniline ring creates a bulky, lipophilic tail. The twisted conformation observed in the crystal structure pre-organizes the molecule to fit into the hydrophobic back-pocket of the enzyme.

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